2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile
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Overview
Description
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups attached to a central amino-methylidene-butanedinitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile typically involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction yields the desired compound through a series of intermediate steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)ethanedinitrile
- 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)propanedinitrile
Uniqueness
Compared to similar compounds, 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
648893-77-0 |
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Molecular Formula |
C18H13F2N3 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-[[bis(4-fluorophenyl)methylamino]methylidene]butanedinitrile |
InChI |
InChI=1S/C18H13F2N3/c19-16-5-1-14(2-6-16)18(15-3-7-17(20)8-4-15)23-12-13(11-22)9-10-21/h1-8,12,18,23H,9H2 |
InChI Key |
YERBKMRTURGFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=C(CC#N)C#N)F |
Origin of Product |
United States |
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